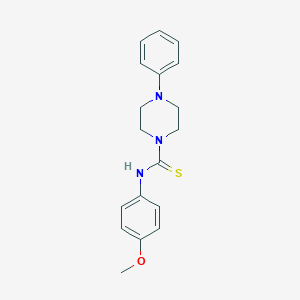

N-(4-甲氧基苯基)-4-苯基哌嗪-1-硫代甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

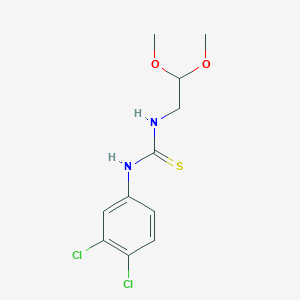

N-(4-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide, also known as p-Acetanisidide , is a chemical compound with the molecular formula C₁₅H₁₅NO₃ . It falls under the category of carbothioamides and exhibits interesting pharmacological properties . The compound’s structure consists of a piperazine ring substituted with phenyl and methoxyphenyl groups.

Synthesis Analysis

The synthesis of N-(4-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide involves several steps. One common approach is the reaction of 4-methoxyaniline (p-anisidine) with benzoyl chloride to form N-(4-methoxyphenyl)acetamide . Subsequently, the acetamide undergoes cyclization with thionyl chloride to yield the desired carbothioamide compound .

Molecular Structure Analysis

The molecular structure of N-(4-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide comprises a piperazine ring with substituents. The methoxyphenyl group at one end and the phenyl group at the other contribute to its overall shape and reactivity. The presence of the carbonyl sulfur (thioamide) group is crucial for its biological activity .

Physical And Chemical Properties Analysis

科学研究应用

抗菌和降血糖活性

一系列金刚烷-异硫脲杂化衍生物,包括 N-(金刚烷-1-基)-4-苯基哌嗪-1-硫代甲酰胺,对某些病原菌菌株和酵母样病原真菌白色念珠菌表现出有效的广谱抗菌活性。此外,该系列中的一些化合物在链脲佐菌素诱导的糖尿病大鼠中显示出显着的降血糖活性,表明在管理糖尿病和感染方面具有潜在的治疗应用(Al-Wahaibi 等,2017)。

抗菌特性

包括 N-(4-甲氧基苯基)-4-苯基哌嗪-1-硫代甲酰胺衍生物在内的类似埃派瑞佐利分子的合成显示出很高的抗分枝杆菌溶脂活性。这些发现突出了此类化合物开发新的抗菌剂的潜力,特别是针对分枝杆菌感染(Yolal 等,2012)。

缓蚀

N-(4-甲氧基苯基)-4-苯基哌嗪-1-硫代甲酰胺衍生物已被探索作为酸性环境中钢的缓蚀剂。它们在保护钢免受腐蚀方面的有效性表明在金属保存至关重要的工业过程中有应用(About 等,2020)。

结直肠癌化疗

N-(4-甲氧基苯基)-4-苯基哌嗪-1-硫代甲酰胺的多甲氧基化衍生物已被研究其作为结直肠癌化疗剂的潜力。这些化合物对癌细胞表现出显着的细胞毒性,表明它们在癌症治疗方案中的潜力(Shin 等,2016)。

分析化学应用

N-(4-甲氧基苯基)-4-苯基哌嗪-1-硫代甲酰胺的衍生物已被合成,用作液相色谱/电喷雾电离-串联质谱 (LC/ESI-MS/MS) 中的衍生化试剂。这些试剂提高了羧酸的电离效率,改善了它们在分析研究中的检测和定量(Inoda 等,2011)。

属性

IUPAC Name |

N-(4-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3OS/c1-22-17-9-7-15(8-10-17)19-18(23)21-13-11-20(12-14-21)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,19,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKDOKKDKCCESN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]-4-methylbenzoic acid](/img/structure/B452719.png)

![Methyl 4-ethyl-5-methyl-2-[(3-propoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B452721.png)

![Methyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-(4-isopropylphenyl)-3-thiophenecarboxylate](/img/structure/B452722.png)

![N-(2-chlorophenyl)-5-[(4-propylphenoxy)methyl]-2-furamide](/img/structure/B452723.png)

![ethyl 6-amino-4-{5-[(4-bromophenoxy)methyl]-2,4-dimethylphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B452732.png)

![1-[4-(Benzyloxy)phenyl]-4-(3,4,5-triethoxybenzoyl)piperazine](/img/structure/B452737.png)

![N-(4-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B452738.png)

![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-ethylhexanamide](/img/structure/B452740.png)